2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
The compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a related compound . It’s part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers . Another related compound is "4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid" .
Molecular Structure Analysis
The molecular structure of the related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .
Physical and Chemical Properties Analysis
The related compound “2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride” is a solid . Its empirical formula is C11H14ClN3 and it has a molecular weight of 223.70 .
Scientific Research Applications
Synthesis and Characterization
The derivative compounds related to 2-(1-phenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylic acid have been synthesized and characterized through various methods. For instance, Hamed et al. (2020) focused on synthesizing heteroaryl pyrazole derivatives and exploring their antimicrobial activities by integrating them into Schiff bases with chitosan. These compounds were subjected to detailed spectral analyses, including FTIR, 1H NMR, and X-ray diffraction, to confirm their structures. The study revealed that the antimicrobial activity of these derivatives varies with the type of Schiff base moiety, indicating a potential for developing novel antimicrobial agents (Hamed et al., 2020).
Photoluminescent Properties
Research on coordination compounds based on pyrazole carboxylic acid derivatives has revealed unique photoluminescent properties. Liu et al. (2015) synthesized three coordination compounds using solvothermal reactions of pyrazole-3-carboxylic acid and d10 metal salt. These compounds exhibited interesting luminescent behaviors, which were attributed to various charge transitions. Such properties suggest potential applications in materials science, particularly in the development of new luminescent materials (Liu et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of pyrazole derivatives have been extensively studied. Reddy et al. (2010) synthesized a series of triazolothiadiazoles bearing the pyrazole moiety and evaluated their in vitro activities against various bacterial and fungal strains. The study concluded that certain derivatives exhibited marked inhibition of bacterial and fungal growth, nearly equal to standard treatments. This suggests that pyrazole derivatives could serve as a foundation for developing new antimicrobial and antifungal agents (Reddy et al., 2010).
Structural and Theoretical Investigations
Viveka et al. (2016) conducted experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative closely related to the chemical . The research combined experimental techniques like FT-IR spectroscopy, NMR, and X-ray diffraction with density functional theory (DFT) calculations. These comprehensive analyses provided insights into the molecular structure and properties of pyrazole derivatives, highlighting their potential in various scientific applications (Viveka et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as choline analogs, have been shown to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including heart rate regulation and smooth muscle contraction.
Biochemical Pathways
Based on the potential interaction with muscarinic receptors, it can be inferred that the compound may influence cholinergic-nitric oxide signaling . This pathway plays a significant role in cardiovascular function.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-13(18)11-8-19-12(15-11)9-6-14-16(7-9)10-4-2-1-3-5-10/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBUKNSUBHZJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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